molecular formula C8H6BrNO B592711 3-Bromo-5-(hydroxymethyl)benzonitrile CAS No. 1205515-06-5

3-Bromo-5-(hydroxymethyl)benzonitrile

Cat. No.: B592711
CAS No.: 1205515-06-5
M. Wt: 212.046
InChI Key: NDZGRXPTEKVBMA-UHFFFAOYSA-N
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Description

3-Bromo-5-(hydroxymethyl)benzonitrile: is an organic compound with the molecular formula C8H6BrNO and a molecular weight of 212.05 g/mol . It is characterized by the presence of a bromine atom, a hydroxymethyl group, and a nitrile group attached to a benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and functional groups.

Mechanism of Action

Target of Action

This compound is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

As a brominated compound, it may participate in electrophilic aromatic substitution reactions . It could potentially interact with its targets through covalent bonding, leading to changes in the targets’ structure and function. More research is required to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

Given its use in proteomics research , it may influence protein-related pathways.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.8, suggesting moderate lipophilicity, which could influence its distribution and bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-(hydroxymethyl)benzonitrile . For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Additionally, the compound’s action could be influenced by the pH, temperature, and presence of other molecules in its environment. More research is needed to understand these influences in detail.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(hydroxymethyl)benzonitrile typically involves the bromination of 5-(hydroxymethyl)benzonitrile. One common method includes the use of bromine and a suitable solvent such as acetonitrile. The reaction is carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium catalyst with boronic acids in Suzuki-Miyaura coupling.

Major Products:

    Oxidation: 3-Bromo-5-carboxybenzonitrile.

    Reduction: 3-Bromo-5-(aminomethyl)benzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-(hydroxymethyl)benzonitrile is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ring. This combination of functional groups provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-bromo-5-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZGRXPTEKVBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736804
Record name 3-Bromo-5-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205515-06-5
Record name 3-Bromo-5-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-5-CYANOBENZYL ALCOHOL
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